

# Discovery and history of quinazoline compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloroquinazoline

Cat. No.: B1345744

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Quinazoline Compounds

## Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents one of the most significant "privileged structures" in medicinal chemistry.<sup>[1][2]</sup> Its versatile chemical nature and ability to interact with a wide array of biological targets have led to the development of numerous clinically important therapeutic agents.<sup>[3][4]</sup> From its initial synthesis in the 19th century to its central role in modern targeted cancer therapy, the history of quinazoline is a compelling narrative of chemical innovation and drug discovery. This guide provides a technical overview of the key milestones in the discovery, synthesis, and therapeutic application of quinazoline compounds for researchers, scientists, and drug development professionals.

## Early Discovery and Synthesis of the Quinazoline Core

The journey of quinazoline began in the mid-19th century. The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogen with anthranilic acid.<sup>[5][6][7]</sup> However, the parent quinazoline heterocycle was not synthesized until several years later.

In 1895, August Bischler and Lang first reported the synthesis of quinazoline itself via the decarboxylation of quinazoline-2-carboxylic acid.<sup>[8]</sup> A more practical and widely recognized synthesis was developed by Siegmund Gabriel in 1903.<sup>[5][8]</sup> Gabriel's method involved the reduction of o-nitrobenzylamine, followed by condensation with formic acid to yield a dihydroquinazoline intermediate, which was then oxidized to produce the aromatic quinazoline ring system.<sup>[8]</sup> These pioneering efforts laid the fundamental groundwork for the extensive exploration of quinazoline chemistry that would follow.

## Emergence as a Bioactive Scaffold

For nearly half a century after its initial synthesis, the quinazoline moiety remained largely a subject of academic chemical interest. The turning point came in the 1950s with the isolation and structural elucidation of quinazolinone alkaloids from natural sources.<sup>[9]</sup> A key example is Vasicine (Peganine), an alkaloid isolated from the plant *Dichroa febrifuga*, which was traditionally used in Chinese medicine and found to have antimalarial properties.<sup>[9]</sup> This discovery sparked significant interest among medicinal chemists, who began to recognize the potential of the quinazoline core as a scaffold for developing new therapeutic agents. Its rigid structure and the specific positioning of its nitrogen atoms proved ideal for forming key interactions with biological targets, leading to its designation as a privileged scaffold.

## Therapeutic Breakthroughs and Key Drug Classes

The versatility of the quinazoline core has led to the development of drugs across multiple therapeutic areas. Two of the most impactful examples are in the treatment of hypertension and cancer.

### Prazosin: A Revolution in Antihypertensive Therapy

In the mid-20th century, Pfizer initiated a research program to develop novel antihypertensive agents. This effort culminated in the discovery of Prazosin, a quinazoline derivative that represented a new class of antihypertensive drugs.<sup>[10][11]</sup> Prazosin was first approved by the FDA in 1988 and became a cornerstone in the management of hypertension.<sup>[10]</sup>

**Mechanism of Action:** Prazosin functions as a selective antagonist of the alpha-1 ( $\alpha_1$ ) adrenergic receptors.<sup>[12][13]</sup> These receptors are located on the smooth muscle of blood vessels. When stimulated by catecholamines like norepinephrine, they cause vasoconstriction, leading to an increase in blood pressure.<sup>[14]</sup> Prazosin competitively blocks these receptors,

preventing vasoconstriction and leading to vasodilation (widening of blood vessels). This reduces peripheral vascular resistance and, consequently, lowers blood pressure.[14][15] Its selectivity for  $\alpha_1$  over  $\alpha_2$  receptors was a significant advantage, reducing certain side effects seen with non-selective alpha-blockers.[13]

#### Quantitative Data: Receptor Selectivity

| Compound | Receptor Target                 | Action                           | Notes                                                                                                |
|----------|---------------------------------|----------------------------------|------------------------------------------------------------------------------------------------------|
| Prazosin | $\alpha_1$ -adrenergic receptor | Selective, reversible antagonist | High selectivity for $\alpha_1$ over $\alpha_2$ subtypes contributes to its therapeutic profile.[13] |

Used for hypertension, Benign Prostatic Hyperplasia (BPH), and PTSD-associated nightmares.[12]

## Gefitinib and Erlotinib: Dawn of Targeted Cancer Therapy

The discovery that the Epidermal Growth Factor Receptor (EGFR) is overexpressed or mutated in many cancers provided a new target for anticancer drug development.[16][17] This led to the creation of a new class of quinazoline-based drugs: EGFR tyrosine kinase inhibitors (TKIs).

Gefitinib (Iressa®), developed by AstraZeneca, was the first selective EGFR-TKI approved by the FDA in 2003 for the treatment of non-small cell lung cancer (NSCLC).[8][18][19] Shortly after, in 2004, Erlotinib (Tarceva®) was also approved for NSCLC and later for pancreatic cancer.[18][20] These drugs marked a paradigm shift from traditional cytotoxic chemotherapy to targeted therapy.

**Mechanism of Action:** Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives.[17] They function by competitively and reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[8][21] This blockade prevents EGFR autophosphorylation

and the subsequent activation of downstream signaling pathways, such as the Ras-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.[16] A remarkable finding was that these drugs were particularly effective in patients whose tumors harbored specific activating mutations in the EGFR kinase domain (e.g., exon 19 deletions or the L858R mutation), making them a prime example of personalized medicine.[18]

#### Quantitative Data: EGFR Inhibition

| Compound    | Target                 | IC <sub>50</sub> Value | Drug Generation | FDA Approval (NSCLC)      |
|-------------|------------------------|------------------------|-----------------|---------------------------|
| Gefitinib   | EGFR Tyrosine Kinase   | ~3.2 nM (wild-type)    | First           | 2003[8][18]               |
| Erlotinib   | EGFR Tyrosine Kinase   | 2 nM                   | First           | 2004[18][22]              |
| Afatinib    | Pan-HER (irreversible) | -                      | Second          | -                         |
| Osimertinib | T790M Mutant EGFR      | ~2.2-4.2 nM (mutant)   | Third           | 2017 (for T790M) [16][23] |

IC<sub>50</sub> values can vary based on experimental conditions.

The success of first-generation TKIs was often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[18] This spurred the development of second-generation (e.g., afatinib) and third-generation (e.g., osimertinib) inhibitors designed to overcome this resistance, further cementing the importance of the quinazoline and related scaffolds in oncology.[16][17]

## Mandatory Visualizations

| 19th Century                                            |                                                           | 20th Century                                               |                                                      |                                                  | 21st Century                                    |                                                 |
|---------------------------------------------------------|-----------------------------------------------------------|------------------------------------------------------------|------------------------------------------------------|--------------------------------------------------|-------------------------------------------------|-------------------------------------------------|
| 1869<br>Griess synthesizes first quinazoline derivative | 1895<br>Bischler & Lang synthesize the parent quinazoline | 1903<br>Gabriel develops improved synthesis of quinazoline | 1950s<br>Bioactive alkaloids like Vascine discovered | 1988<br>Prazosin (antihypertensive) FDA Approved | 2003<br>Gefitinib (EGFR inhibitor) FDA Approved | 2004<br>Erlotinib (EGFR inhibitor) FDA Approved |

[Click to download full resolution via product page](#)

Caption: A timeline of key milestones in the discovery and development of quinazoline compounds.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Prazosin as an  $\alpha_1$ -adrenergic receptor antagonist.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline - Wikipedia [en.wikipedia.org]
- 9. omicsonline.org [omicsonline.org]
- 10. Prazosin | C19H21N5O4 | CID 4893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]
- 15. Prazosin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Erlotinib - Wikipedia [en.wikipedia.org]
- 21. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. cancernetwork.com [cancernetwork.com]
- 23. Recent advances in the development of mutant-selective EGFR inhibitors for non-small cell lung cancer patients with EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of quinazoline compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345744#discovery-and-history-of-quinazoline-compounds>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)